Methyl trans-2-methyl-2-pentenoate
Overview
Description
SU 5214 is a chemical compound known for its role as a modulator of tyrosine kinase signal transduction. It is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), with inhibitory concentration (IC50) values of 14.8 micromolar for VEGFR2 and 36.7 micromolar for EGFR . This compound is primarily used in scientific research and drug discovery programs.
Scientific Research Applications
SU 5214 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study tyrosine kinase signaling pathways.
Biology: Employed in cell biology to investigate the role of VEGFR2 and EGFR in cellular processes.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for diseases involving abnormal tyrosine kinase activity.
Industry: Applied in drug discovery programs to develop new inhibitors targeting tyrosine kinases .
Safety and Hazards
“Methyl trans-2-methyl-2-pentenoate” is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .
Mechanism of Action
Mode of Action
Methyl trans-2-methyl-2-pentenoate is an α,β-unsaturated ester . It is formed during the photolysis of pyrazoline .
Biochemical Pathways
It is known that the compound is formed during the photolysis of pyrazoline , suggesting it may play a role in related biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU 5214 involves the formation of a 3-heteroaryl-2-indoline structure. The synthetic route typically includes the following steps:
Formation of the Indoline Core: The indoline core is synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Heteroaryl Group: The heteroaryl group is introduced via a condensation reaction with a suitable aldehyde or ketone.
Final Modifications: Additional functional groups are added to the molecule to achieve the desired chemical structure.
Industrial Production Methods
The industrial production of SU 5214 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control and to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SU 5214 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: SU 5214 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
SU 11274: Another tyrosine kinase inhibitor with specificity for the MET receptor.
CP-547632: An inhibitor targeting VEGFR2 and fibroblast growth factor receptor (FGFR).
Ningetinib Tosylate: An orally bioavailable tyrosine kinase inhibitor with activity against Axl, VEGFR2, and c-Met .
Uniqueness of SU 5214
SU 5214 is unique due to its dual inhibitory activity against VEGFR2 and EGFR, making it a valuable tool for studying the interplay between these two signaling pathways. Its specific structure and inhibitory profile distinguish it from other tyrosine kinase inhibitors .
Properties
IUPAC Name |
methyl (E)-2-methylpent-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRORRGMOEUTSDV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030817 | |
Record name | Methyl trans-2-methyl-2-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567-14-2 | |
Record name | Methyl trans-2-methyl-2-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-2-methyl-2-pentenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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